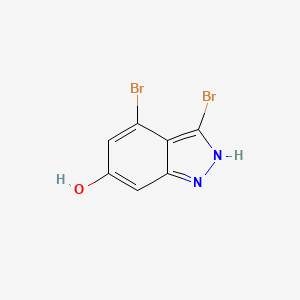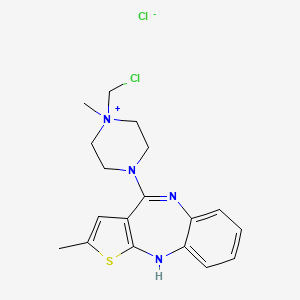
N-Chloromethyl Olanzapine Chloride
Descripción general
Descripción
N-Chloromethyl Olanzapine Chloride is a compound with the molecular formula C18H22Cl2N4S . It is also known by other names such as 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-piperazinium Chloride and Chloromethyl olanzapinium chloride . It is related to Olanzapine, an antipsychotic drug .
Molecular Structure Analysis
The molecular structure of N-Chloromethyl Olanzapine Chloride can be represented by the InChI string: InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 . The compound has a molecular weight of 397.4 g/mol .
Aplicaciones Científicas De Investigación
Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Scientific Field : Clinical Applications of Mass Spectrometry in Drug Analysis .
- Summary of the Application : This procedure provides instructions for quantitating levels of olanzapine in blood serum specimens .
- Methods of Application : An internal standard (IS) solution consisting of the deuterated analogue of olanzapine is added to an aliquot of the patient serum or plasma, standards, and positive controls. The drugs of interest are separated from the biological fluid using solid phase extraction. The dried extracts are reconstituted in mobile phase and separated by liquid chromatography .
- Results or Outcomes : The solution is introduced into an Agilent 6470A triple quadrupole tandem mass spectrometer via positive mode electrospray ionization (ESI) utilizing multiple reaction monitoring (MRM). Quantitation is performed by comparison to a calibration curve, using Indigo ® (Ascent) software .
Synthesis of New Olanzapine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : New derivatives of the known antipsychotic drug olanzapine have been obtained as potential compounds with anticancer activity in two metabolically different breast cancer cell lines: MCF-7 and triple negative MDA-MB-231 .
- Methods of Application : The compounds were obtained under phase transfer catalysis (PTC) in the presence of microwave irradiation (MW) .
- Results or Outcomes : The results of this study are not specified in the available information .
Preclinical Pharmacology of Olanzapine
- Scientific Field : Pharmacology .
- Summary of the Application : Olanzapine interacts with a range of different neurotransmitter receptors. It possesses a broad pharmacological profile .
- Methods of Application : The methods of application involve various behavioral and cognitive tests, as well as drug discrimination assays .
- Results or Outcomes : Olanzapine displays a profile resembling a dopamine antagonist and does not produce anticholinergic-like deficits. It also reverses the behavioural deficits produced by inhibiting N-methyl-D-aspartate receptor glutamatergic transmission .
Use as a Reference Material
- Scientific Field : Analytical Chemistry .
- Summary of the Application : N-Chloromethyl Olanzapine Chloride is used as a reference material .
- Methods of Application : It is used in the calibration of analytical instruments and the validation of analytical methods .
- Results or Outcomes : The use of reference materials ensures the accuracy and reliability of analytical results .
Long-term Safety and Efficacy in Complex Mental Health Treatment
- Scientific Field : Psychiatry .
- Summary of the Application : A pivotal phase 3, open-label extension study showcased the long-term safety and efficacy of olanzapine and samidorphan (Lybalvi) in patients with schizophrenia, schizophreniform disorder, or bipolar I disorder .
- Methods of Application : The multicenter study enrolled 524 patients, with 523 receiving at least one dose of olanzapine-samidorphan .
- Results or Outcomes : The drug demonstrated a consistent safety profile in the global, open-label extension study. Safety assessments included changes in body weight and waist circumference, incidence of adverse events, and evaluations of lipid and glycemic parameters .
Use as a Reference Material in Analytical Chemistry
- Scientific Field : Analytical Chemistry .
- Summary of the Application : N-Chloromethyl Olanzapine Chloride is used as a reference material .
- Methods of Application : It is used in the calibration of analytical instruments and the validation of analytical methods .
- Results or Outcomes : The use of reference materials ensures the accuracy and reliability of analytical results .
Direcciones Futuras
While specific future directions for N-Chloromethyl Olanzapine Chloride are not mentioned, there is a mention of a low-cost intervention involving Olanzapine that could potentially change practice globally . Further studies are required to define the chemotherapy-induced nausea and vomiting prevention efficacy of low-dose versus standard-dose steroids in combination with low-dose Olanzapine .
Propiedades
IUPAC Name |
4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWSYANWHZMKRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chloromethyl Olanzapine Chloride | |
CAS RN |
719300-59-1 | |
| Record name | N-Chloromethyl olanzapine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719300591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CHLOROMETHYL OLANZAPINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0965970I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



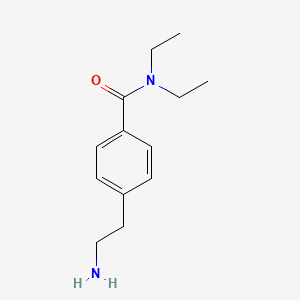
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)
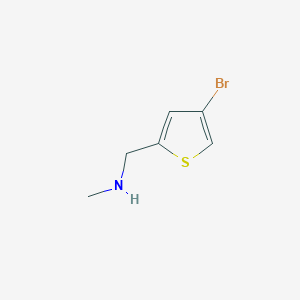
![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)


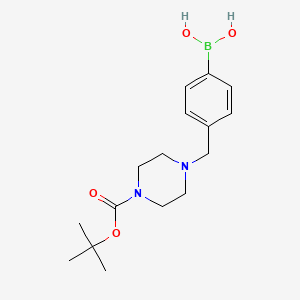
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)
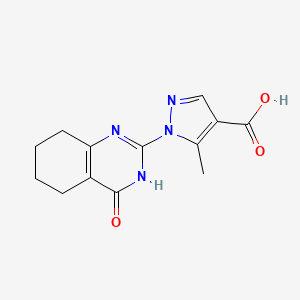
![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)
![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)
![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)
